3-Amino-1-butyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one
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Overview
Description
3-Amino-1-butyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one is an organic compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their psychoactive properties, often used in the treatment of anxiety, insomnia, and other neurological disorders. This particular compound is characterized by its unique structure, which includes an amino group, a butyl chain, and a phenyl ring, making it a subject of interest in various fields of scientific research .
Preparation Methods
The synthesis of 3-Amino-1-butyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of a suitable benzodiazepine precursor with an appropriate amine under controlled conditions. Industrial production methods often employ catalytic processes to enhance yield and purity. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve the desired product with high efficiency .
Chemical Reactions Analysis
3-Amino-1-butyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups using reagents like alkyl halides.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into simpler molecules
Scientific Research Applications
3-Amino-1-butyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one has a wide range of applications in scientific research:
Biology: The compound is used in studies related to neurotransmitter interactions and receptor binding, providing insights into the functioning of the central nervous system.
Medicine: Research focuses on its potential therapeutic effects, including anxiolytic, sedative, and anticonvulsant properties.
Industry: It is explored for its potential use in the development of new pharmaceuticals and chemical products
Mechanism of Action
The mechanism of action of 3-Amino-1-butyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the brain. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to a calming effect on the nervous system. This interaction is crucial for its anxiolytic and sedative properties .
Comparison with Similar Compounds
Properties
CAS No. |
820215-16-5 |
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Molecular Formula |
C19H21N3O |
Molecular Weight |
307.4 g/mol |
IUPAC Name |
3-amino-1-butyl-5-phenyl-3H-1,4-benzodiazepin-2-one |
InChI |
InChI=1S/C19H21N3O/c1-2-3-13-22-16-12-8-7-11-15(16)17(21-18(20)19(22)23)14-9-5-4-6-10-14/h4-12,18H,2-3,13,20H2,1H3 |
InChI Key |
TUXWTROPHHIFIL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=CC=CC=C2C(=NC(C1=O)N)C3=CC=CC=C3 |
Origin of Product |
United States |
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